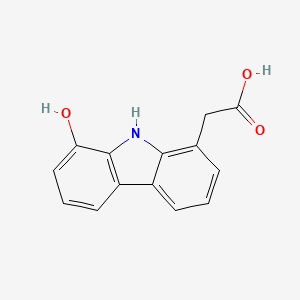

9H-Carbazole-1-acetic acid, 8-hydroxy-

Description

Historical Context and Significance of Carbazole (B46965) Scaffolds in Organic Chemistry

The journey of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from coal tar. researchgate.net This aromatic heterocycle, consisting of two benzene (B151609) rings fused to a central nitrogen-containing five-membered ring, quickly became a subject of intense study due to its unique electronic properties and reactivity. nih.gov

Carbazole scaffolds are integral to a multitude of natural products, many of which exhibit significant biological activities. echemcom.com For instance, carbazole alkaloids isolated from plants of the Murraya genus have demonstrated a range of pharmacological effects, including antimicrobial and antitumor properties. echemcom.com This natural precedent has inspired medicinal chemists to synthesize a vast library of carbazole derivatives, leading to the development of clinically approved drugs. Notable examples include the anticancer agent ellipticine (B1684216) and the beta-blocker carvedilol. nih.gov

Beyond their medicinal applications, carbazole-based materials have made a significant impact on materials science. Their inherent photophysical properties, such as high thermal stability and charge-transporting capabilities, have made them ideal candidates for use in organic light-emitting diodes (OLEDs), photovoltaic devices, and as photorefractive materials. ulakbim.gov.tr The ability to readily functionalize the carbazole nucleus at various positions allows for the fine-tuning of its electronic and optical properties, making it a versatile building block for advanced materials. ulakbim.gov.tr

Structural Characteristics and Chemical Importance of 9H-Carbazole-1-acetic acid, 8-hydroxy-

9H-Carbazole-1-acetic acid, 8-hydroxy- is a specific derivative that combines the core carbazole structure with two key functional groups: an acetic acid moiety at the 1-position and a hydroxyl group at the 8-position. This substitution pattern is of particular interest due to its potential link to the metabolism and environmental degradation of widely used pharmaceuticals.

One of the significant routes to the formation of carbazole-1-acetic acid derivatives is through the photolysis of the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802). nih.govresearchgate.net Upon exposure to UV radiation, diclofenac can undergo an intramolecular cyclization to form 8-chloro-9H-carbazol-1-yl acetic acid. nih.govnih.gov Subsequent photochemical reactions can lead to the dechlorination and hydroxylation of this intermediate, potentially forming compounds such as 9H-Carbazole-1-acetic acid, 8-hydroxy-. researchgate.net This connection to a major pharmaceutical product underscores the environmental and toxicological relevance of this class of carbazole derivatives.

The structural features of 9H-Carbazole-1-acetic acid, 8-hydroxy- are expected to impart specific chemical properties. The presence of the carboxylic acid group provides a site for salt formation and esterification, influencing its solubility and potential for further chemical modification. The phenolic hydroxyl group at the 8-position can participate in hydrogen bonding and may be a key factor in the molecule's biological activity and interaction with molecular targets.

While specific experimental data for 9H-Carbazole-1-acetic acid, 8-hydroxy- is not widely available, its structural characteristics can be inferred from related compounds. The table below outlines the key structural and predicted properties of this molecule.

| Property | Value |

| Molecular Formula | C₁₄H₁₁NO₃ |

| Molecular Weight | 241.24 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Topological Polar Surface Area | 62.3 Ų |

Data for the methyl ester of 9H-Carbazole-1-acetic acid, 8-hydroxy-.

Overview of Current Research Trajectories and Academic Relevance for Hydroxycarbazole-Acetic Acid Derivatives

Current research into hydroxycarbazole derivatives is vibrant and multifaceted, with a strong emphasis on their potential biological applications. While studies specifically targeting the 8-hydroxy-1-acetic acid isomer are limited, research on other hydroxylated carbazoles, such as 4-hydroxycarbazole (B19958) derivatives, provides valuable insights into the academic relevance of this compound class.

A significant area of investigation is the synthesis and evaluation of the biological activities of hydroxycarbazole derivatives. For instance, studies on 4-hydroxycarbazole derivatives have demonstrated their potential as anti-inflammatory and antimicrobial agents. researchgate.net The synthesis of these compounds often involves the derivatization of the hydroxyl group to produce a variety of ethers and esters, which are then screened for their pharmacological effects.

The biological significance of hydroxylated carbazoles is further highlighted by their identification as metabolites of various carbazole-containing compounds. researchgate.net Understanding the metabolic pathways and the biological activity of these hydroxylated forms is crucial for drug development and safety assessment.

Furthermore, the inherent fluorescence of the carbazole nucleus makes hydroxycarbazole derivatives attractive candidates for the development of chemical sensors. The hydroxyl group can act as a recognition site, and its interaction with analytes can modulate the fluorescence properties of the carbazole scaffold, enabling the detection of various ions and molecules. nih.gov

The academic interest in hydroxycarbazole-acetic acid derivatives is also driven by their connection to the environmental fate of pharmaceuticals like diclofenac. nih.govnih.gov Research in this area focuses on understanding the mechanisms of their formation, their persistence in the environment, and their potential ecotoxicity.

Structure

3D Structure

Properties

IUPAC Name |

2-(8-hydroxy-9H-carbazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-11-6-2-5-10-9-4-1-3-8(7-12(17)18)13(9)15-14(10)11/h1-6,15-16H,7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCWDVQQRQHPKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C3=C(N2)C(=CC=C3)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20767941 | |

| Record name | (8-Hydroxy-9H-carbazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20767941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131023-45-5 | |

| Record name | (8-Hydroxy-9H-carbazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20767941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 9h Carbazole 1 Acetic Acid, 8 Hydroxy

De Novo Synthesis Routes for 9H-Carbazole-1-acetic acid, 8-hydroxy- and Related Hydroxycarbazoles

The de novo synthesis of the 9H-Carbazole-1-acetic acid, 8-hydroxy- framework is a complex task that relies on both foundational and contemporary organic chemistry principles. The challenge lies in the precise, regioselective installation of the hydroxyl group at the C-8 position and the acetic acid side chain at the C-1 position.

Classical Approaches and Adaptations in Carbazole (B46965) Synthesis

Classical methods for constructing the carbazole nucleus have been foundational in heterocyclic chemistry. These methods, while not always directly yielding the target compound, can be adapted to produce substituted precursors.

Graebe-Ullmann Synthesis : This reaction synthesizes carbazoles from 1-phenyl-1,2,3-benzotriazoles, which are derived from the diazotization of o-aminodiphenylamines. derpharmachemica.comresearchgate.net Upon heating, the benzotriazole (B28993) loses nitrogen gas to form a diradical that cyclizes to the carbazole. researchgate.net To obtain the desired substitution pattern, appropriately substituted precursors would be necessary.

Dehydrogenation of Tetrahydro-4H-carbazol-4-ones : A traditional route to 4-hydroxycarbazoles involves the dehydrogenation and aromatization of tetrahydro-4H-carbazol-4-ones. However, this method is often limited by a narrow substrate scope and the requirement of high reaction temperatures. rsc.orgnih.govacs.org

These classical syntheses, while robust for the core carbazole structure, often lack the regiocontrol needed for complex targets and may require multi-step functional group interconversions to arrive at the desired 1,8-disubstituted pattern.

Modern Catalytic Methods for Carbazole Ring Formation and Functionalization

Transition metal catalysis has revolutionized carbazole synthesis, offering higher efficiency, milder conditions, and greater control over regioselectivity. These methods are crucial for constructing the specific substitution pattern of 9H-Carbazole-1-acetic acid, 8-hydroxy-.

Palladium-Catalyzed Cross-Coupling and Cyclization : Palladium catalysts are extensively used in C-N and C-C bond formation to build the carbazole skeleton. A notable strategy is the Suzuki-Miyaura cross-coupling to create a substituted 2-nitrobiphenyl (B167123) intermediate, followed by a Cadogan reductive cyclization using a phosphine (B1218219) reagent like triphenylphosphine (B44618) to form the carbazole ring. derpharmachemica.comderpharmachemica.com This approach has been successfully used to synthesize 9H-Carbazole-1-carboxylic acid, a close relative of the target compound. derpharmachemica.comderpharmachemica.com

Rhodium- and Iridium-Catalyzed C-H Activation : Directed C-H activation has emerged as a powerful tool for the regioselective functionalization of the carbazole core. chim.it By installing a directing group (e.g., pyrimidine) at the N-9 position, it is possible to selectively introduce substituents at the C-1 and C-8 positions. rsc.orgchim.it Rhodium(III) catalysis, for example, can achieve mono- and bis-alkylation at the C1 and C8 positions using diethyl diazomalonate as the coupling partner. chim.it

Copper-Catalyzed Reactions : Copper-catalyzed methods are also employed in carbazole synthesis, often for C-N bond formation steps in the construction of the heterocyclic ring.

A summary of representative modern catalytic methods is presented below.

Interactive Data Table: Modern Catalytic Methods in Carbazole Synthesis| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ / K₂CO₃ | Suzuki Coupling | Forms biphenyl (B1667301) intermediate for subsequent cyclization. | derpharmachemica.comderpharmachemica.com |

| P(Ph)₃ | Cadogan Cyclization | Reductively cyclizes nitrobiphenyl to carbazole. | derpharmachemica.comderpharmachemica.com |

| [RhCp*Cl₂]₂ / AgSbF₆ | C-H Alkylation | Directing group-assisted alkylation at C1/C8. | chim.it |

| Ru(p-cymene)Cl₂]₂ | C-H Acetyloxylation | Directing group-assisted C1/C8 difunctionalization. | chim.it |

| Chiral Vanadium Complex | Oxidative Coupling | Asymmetric coupling of hydroxycarbazoles. | nih.gov |

Chemo- and Regioselective Synthesis Strategies for Hydroxycarbazole-Acetic Acid Frameworks

Achieving the specific 1,8-disubstitution pattern of the target molecule requires highly selective synthetic strategies that can control the position of both the hydroxyl and the acetic acid groups.

One of the most significant challenges is preventing reactions at other positions on the carbazole ring (C-3, C-6, etc.), which are often more electronically activated. rsc.org Directed ortho-metalation is a key strategy. Using a bulky directing group on the carbazole nitrogen, such as triisopropylsilyl (TIPS), in combination with n-butyllithium (nBuLi) and TMEDA, allows for selective deprotonation and functionalization at the sterically hindered C-4 and C-5 positions. rsc.org Similarly, directing groups like pyrimidine (B1678525) can guide functionalization to the C-1 and C-8 positions. rsc.orgchim.it

A plausible synthetic approach for the target compound could involve:

Synthesis of an 8-Hydroxycarbazole Precursor : A Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals has been developed to produce 1-hydroxycarbazole-2-carboxylates. nih.gov While this yields a 1-hydroxy isomer, similar strategies starting with appropriately substituted indoles could potentially be adapted. A more direct precedent is the synthesis of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde from 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. researchgate.net This demonstrates that building a 1-hydroxy-8-alkyl carbazole framework is feasible.

Introduction of the Acetic Acid Moiety : The acetic acid group, or a precursor like an acetyl group, can be introduced via methods like Friedel-Crafts acylation, although this often favors the 3 and 6 positions. A more regioselective method involves directed C-H activation. For instance, a rhodium catalyst with a pyrimidine directing group can install an acetic acid side chain at the C1 position.

A promising strategy involves the synthesis of 1-hydroxycarbazole derivatives from 3-nitroindoles and alkylidene azlactones under mild, transition-metal-free conditions, which yields products with both amino and hydroxyl groups that can be further modified. nih.govacs.org

Functionalization and Derivatization Strategies of the Carbazole Acetic Acid Moiety

Once the 9H-Carbazole-1-acetic acid, 8-hydroxy- core is synthesized, its carboxylic acid and hydroxyl groups serve as handles for further chemical modification.

Modifications at the Carboxylic Acid Group

The carboxylic acid functionality can be readily transformed into a variety of other functional groups, most commonly esters and amides.

Esterification : The Fischer esterification is a classical method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com For example, 9H-Carbazole-1-carboxylic acid methyl ester can be hydrolyzed to the corresponding acid using potassium hydroxide, and this reaction is reversible under acidic conditions. derpharmachemica.com

Amidation : The formation of amides from the carboxylic acid group is a key transformation. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. fishersci.co.ukrsc.org Alternatively, a wide range of peptide coupling reagents can directly mediate the reaction between the carboxylic acid and an amine. Common coupling systems include N,N′-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (B26582) (HOBt), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with HOBt and a base like triethylamine (B128534) (Et₃N). fishersci.co.uknih.gov These methods have been used to synthesize various amide derivatives from carbazole carboxylic acids. nih.gov

Interactive Data Table: Derivatization of the Carboxylic Acid Group

| Reaction | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Esterification | R'OH, H₂SO₄ (cat.) | Ester | Classical, reversible, acid-catalyzed. | masterorganicchemistry.comchemguide.co.uk |

Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group at the C-8 position is also a site for diverse chemical transformations, allowing for the synthesis of a wide range of derivatives.

Etherification : The hydroxyl group can be converted into an ether, most commonly through Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base (e.g., NaH) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X).

Acylation/Esterification : The hydroxyl group can be acylated to form an ester. This is typically achieved by reacting the hydroxycarbazole with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net

Oxidative Coupling : Hydroxycarbazoles are known to undergo oxidative coupling reactions. Using catalysts like chiral vanadium complexes, it is possible to achieve chemo- and enantioselective hetero-coupling of hydroxycarbazoles with other arenols to form axially chiral biarenols. rsc.orgkaust.edu.sa Bismuth triflate (Bi(OTf)₃) has also been used to catalyze the oxidative cross-coupling of 3-hydroxycarbazoles with various naphthols and phenols using molecular oxygen as the terminal oxidant. chemistryviews.org

Cyclization Reactions : The hydroxyl group can participate in intramolecular cyclization reactions. For instance, 4-hydroxycarbazole (B19958) can react with aromatic aldehydes and malononitrile (B47326) in a one-pot, three-component reaction to form pyrano[3,2-c]carbazole derivatives. chim.it

These functionalization strategies significantly expand the chemical space accessible from the core 9H-Carbazole-1-acetic acid, 8-hydroxy- structure, enabling the synthesis of diverse libraries of compounds for further study.

Substitutions on the Carbazole Ring System

The carbazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The positions at C-3 and C-6 are the most electronically activated, followed by C-1 and C-8. The reactivity and regioselectivity of substitution on 9H-Carbazole-1-acetic acid, 8-hydroxy- are governed by the combined directing effects of the substituents already present: the activating N-H group, the strongly activating and ortho-, para-directing 8-hydroxy group, and the deactivating and meta-directing 1-acetic acid group.

Given these influences, electrophilic attack is most likely to occur at the C-6 and C-3 positions, and potentially at the C-5 and C-7 positions, which are ortho and para to the powerful activating hydroxyl group.

Table 2: Representative Electrophilic Substitution Reactions on Carbazole Derivatives

| Reaction | Reagent | Product Type | Comments |

| Halogenation | N-Bromosuccinimide (NBS) or Br₂ | Bromo-substituted carbazole | Substitution typically occurs at the 3 and 6 positions. |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted carbazole | Nitration is generally directed to the 3 and 6 positions. |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | Acyl-substituted carbazole | Acylation often occurs at the 3 and 6 positions. The N-H can also be acylated. researchgate.net |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Formyl-substituted carbazole | This reaction introduces an aldehyde group, typically at the C-3 position. |

Green Chemistry Approaches in Carbazole Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. In the context of carbazole synthesis, several green chemistry approaches have been developed that offer alternatives to traditional, often harsh, synthetic protocols. nih.govresearchgate.net

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis. rsc.orgrsc.org The synthesis of the carbazole core can be achieved through the photocatalytic cyclization of diarylamines or 2-amidobiaryls. acs.orgacs.orgresearchgate.net These reactions often utilize iridium or ruthenium-based photocatalysts, but more recently, metal-free organic dyes and carbazole-based photocatalysts have been developed, further enhancing the green credentials of these methods. rsc.orgrsc.org Such a strategy could be applied to the synthesis of the 8-methoxy-9H-carbazole intermediate, potentially from a suitably substituted 2-aminobiphenyl (B1664054) precursor, under mild conditions using light as the energy source and oxygen from the air as the terminal oxidant. acs.org

Alternative Solvents and Catalysts: The use of greener solvents and recoverable catalysts are key principles of green chemistry. Research has shown the synthesis of carbazoles in bio-based solvents like glycerol. rsc.org Furthermore, magnetically recoverable palladium nanocatalysts supported on biochar have been used for the one-pot synthesis of carbazoles from anilines and dihaloarenes under microwave irradiation, which significantly reduces reaction times and allows for easy catalyst recycling. organic-chemistry.org These methodologies could be adapted to the proposed synthesis of 9H-Carbazole-1-acetic acid, 8-hydroxy-, particularly in the carbazole ring formation step, to minimize waste and energy consumption.

Table 3: Green Chemistry Strategies for Carbazole Synthesis

| Strategy | Example Method | Advantages |

| Photocatalysis | Visible-light-induced cyclization of a substituted 2-aminobiphenyl. acs.org | Mild reaction conditions, use of renewable energy (light), high atom economy. |

| Green Solvents | Annulation reaction in glycerol. rsc.org | Use of a renewable, biodegradable, and non-toxic solvent. |

| Recoverable Catalysts | Palladium nanocatalyst on biochar for C-N coupling/cyclization. organic-chemistry.org | Catalyst can be easily separated and reused, reducing metal waste. |

| Microwave-Assisted Synthesis | Microwave irradiation for N-alkylation or cyclization reactions. researchgate.net | Rapid reaction times, often leading to higher yields and cleaner reactions. |

Advanced Spectroscopic and Structural Elucidation Techniques for 9h Carbazole 1 Acetic Acid, 8 Hydroxy and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and conformational analysis of carbazole (B46965) derivatives in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are routinely employed to piece together the intricate details of the molecular framework.

¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts (δ) of the protons and carbons in the carbazole core and its substituents are highly sensitive to their electronic and spatial surroundings. For instance, in carbazole itself, the protons adjacent to the nitrogen atom (H-1 and H-8) typically resonate at a lower field compared to other aromatic protons due to the anisotropic effect of the heterocyclic ring. The presence of substituents, such as the acetic acid and hydroxyl groups in "9H-Carbazole-1-acetic acid, 8-hydroxy-", will induce further shifts in the signals of nearby nuclei, aiding in their precise assignment. The chemical shifts of the carbazole protons can also be influenced by the solvent used, with variations observed between solvents like acetone (B3395972) and chloroform.

Two-dimensional NMR techniques provide crucial connectivity information. Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the aromatic rings and the acetic acid side chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon-hydrogen pairs, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment establishes long-range (2-3 bond) correlations between protons and carbons. These experiments are instrumental in assigning the quaternary carbons of the carbazole nucleus and confirming the position of the substituents.

For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful. These techniques detect through-space interactions between protons that are in close proximity, typically within 5 Å. This information is vital for determining the preferred orientation of the acetic acid side chain relative to the carbazole plane and for understanding the spatial arrangement of the substituents. For medium-sized molecules, ROESY is often preferred as the observed effect is always positive, unlike the NOE which can be zero or negative depending on the molecular weight. Variable temperature (VT) NMR studies can also provide insights into dynamic processes, such as the rotation of substituent groups and the strength of intramolecular hydrogen bonds.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Carbazole Derivatives

| Nucleus | Carbazole (in acetone-d6) | 9-Phenyl-9H-carbazole (in CDCl3) | 4-Hydroxycarbazole (B19958) (in DMSO-d6) |

| H-1, H-8 | 8.11 ppm | 8.16 ppm | 7.95 ppm |

| H-4, H-5 | 7.51 ppm | 7.45 ppm | 7.30 ppm |

| H-2, H-7 | 7.42 ppm | 7.32 ppm | 7.15 ppm |

| H-3, H-6 | 7.20 ppm | 7.55 ppm | 7.05 ppm |

| N-H | 10.5 ppm | - | 10.8 ppm |

| C-1, C-8 | 111.4 ppm | 109.8 ppm | 110.5 ppm |

| C-4, C-5 | 120.4 ppm | 120.1 ppm | 122.0 ppm |

| C-2, C-7 | 118.8 ppm | 123.4 ppm | 118.5 ppm |

| C-3, C-6 | 125.8 ppm | 126.0 ppm | 124.5 ppm |

| C-4a, C-4b | 123.1 ppm | 120.4 ppm | 122.5 ppm |

| C-8a, C-9a | 140.0 ppm | 140.7 ppm | 139.5 ppm |

| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. |

To further refine the structural assignment, advanced techniques like pure shift NMR can be employed to simplify complex, overlapping proton spectra by removing the influence of J-coupling. Additionally, computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental NMR data to predict and verify chemical shifts and conformations, providing a powerful synergistic approach to structural elucidation.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions. For "9H-Carbazole-1-acetic acid, 8-hydroxy-" and its analogues, this technique offers a detailed picture of the molecular geometry and the packing of molecules within the crystal lattice.

The crystal structure of carbazole derivatives reveals that the carbazole ring system is typically planar or nearly planar. For instance, in the structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, which is analogous to the title compound, two crystallographically independent molecules were found in the asymmetric unit with virtually identical and essentially planar geometries. The dihedral angle between the two benzene (B151609) rings of the carbazole core in this analogue was found to be small, in the range of 2.01-2.20°. Such data is crucial for understanding the degree of planarity and potential steric strain within the molecule.

X-ray diffraction studies also elucidate the nature and geometry of intermolecular interactions that stabilize the crystal structure. These interactions are fundamental to the material's physical properties. Common interactions observed in carbazole crystals include hydrogen bonding and π-π stacking. In the case of "9H-Carbazole-1-acetic acid, 8-hydroxy-", intramolecular hydrogen bonding is expected between the 8-hydroxy group and the nitrogen of the carbazole ring or the carbonyl oxygen of the acetic acid group. Intermolecular hydrogen bonds involving the carboxylic acid (forming dimers), the hydroxyl group, and the N-H of the carbazole are also anticipated to play a significant role in the crystal packing. For example, the crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde is stabilized by both intramolecular O—H⋯O hydrogen bonds and intermolecular N—H⋯O and C—H⋯O hydrogen bonds, which form rings and chains.

Furthermore, π-π stacking interactions between the aromatic carbazole rings of adjacent molecules are a common feature in the crystal packing of these compounds. The distances between the centroids of these interacting rings, typically in the range of 3.4 to 3.9 Å, are indicative of the strength of these interactions. The specific arrangement, such as slipped-stack or herringbone packing, influences the electronic properties of the material in the solid state.

Table 2: Crystallographic Data for an Exemplary Carbazole Analogue (1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.123 (3) |

| b (Å) | 10.456 (2) |

| c (Å) | 16.345 (4) |

| β (°) | 109.45 (3) |

| V (ų) | 2112.1 (8) |

| Z | 8 |

| Dihedral Angle (Benzene-Benzene) | 2.20 (9)°, 2.01 (9)° |

| Data sourced from a study on a closely related carbazole derivative. |

By providing precise atomic coordinates, single-crystal X-ray diffraction allows for the validation of structures proposed by other spectroscopic methods and computational models. The detailed structural information obtained is essential for structure-property relationship studies, understanding polymorphism, and designing new materials with specific solid-state properties.#### 3.3. Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies (e.g., LC/TOFMS)

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC), are pivotal for confirming the molecular weight, determining the elemental composition, and elucidating the fragmentation pathways of "9H-Carbazole-1-acetic acid, 8-hydroxy-" and its analogues. High-resolution mass spectrometers, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements, which are essential for the unambiguous identification of the compound and its metabolites or degradation products.

Liquid Chromatography/Time-of-Flight Mass Spectrometry (LC/TOF-MS) is a powerful combination for analyzing complex mixtures. The LC component separates the individual compounds, which are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for carbazole derivatives, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation, allowing for the direct determination of the molecular weight. For "9H-Carbazole-1-acetic acid, 8-hydroxy-", ESI in negative ion mode would likely show a prominent ion corresponding to [M-H]⁻.

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern provides a wealth of structural information. For carbazole derivatives, common fragmentation pathways include:

Loss of substituents: The acetic acid side chain in "9H-Carbazole-1-acetic acid, 8-hydroxy-" is expected to be a labile group. Common losses would include the loss of water (H₂O), carbon dioxide (CO₂), or the entire carboxymethyl group (•CH₂COOH).

Ring cleavage: The carbazole ring itself is quite stable, but under higher collision energies, fragmentation of the heterocyclic core can occur. A common fragmentation for unsubstituted carbazole (m/z 167) is the loss of HCN (27 Da) or C₂H₂ (26 Da) to yield fragment ions at m/z 140 and 139, respectively.

Cleavage related to the hydroxyl group: The presence of a hydroxyl group can lead to specific fragmentation pathways, including the loss of CO or CHO radicals.

Table 3: Predicted Key Mass Spectrometric Fragments for 9H-Carbazole-1-acetic acid, 8-hydroxy-

| Ion | Description | Predicted m/z |

| [M-H]⁻ | Deprotonated molecule | 254.07 |

| [M-H-H₂O]⁻ | Loss of water from the carboxylic acid and/or hydroxyl group | 236.06 |

| [M-H-CO₂]⁻ | Decarboxylation of the acetic acid group | 210.08 |

| [M-H-CH₂COOH]⁻ | Loss of the acetic acid side chain | 196.07 |

| Note: These are predicted values and the actual observed fragments may vary depending on the instrument and experimental conditions. |

Isotopic labeling studies, in conjunction with mass spectrometry, are a powerful tool for investigating reaction mechanisms and metabolic pathways. By synthesizing "9H-Carbazole-1-acetic acid, 8-hydroxy-" with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), one can trace the fate of the labeled atoms through a chemical reaction or a biological system. The mass shift in the parent molecule and its fragments in the mass spectrum provides direct evidence for the incorporation and location of the isotopes. This technique is invaluable for distinguishing between endogenously and exogenously derived compounds and for elucidating complex fragmentation mechanisms. High-resolution mass spectrometry is essential for these studies to accurately resolve the mass difference between the labeled and unlabeled species.#### 3.4. Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a cornerstone for the identification and characterization of functional groups within a molecule. These methods probe the vibrational modes of a molecule, providing a unique "fingerprint" that is highly specific to its structure. For "9H-Carbazole-1-acetic acid, 8-hydroxy-", these techniques are invaluable for confirming the presence of its key functional moieties: the carbazole N-H, the carboxylic acid, and the phenolic hydroxyl group.

FT-IR Spectroscopy

In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The resulting spectrum provides a detailed profile of the functional groups present. For "9H-Carbazole-1-acetic acid, 8-hydroxy-", several characteristic absorption bands are expected:

O-H Stretching: A broad absorption band is anticipated in the region of 3500-3200 cm⁻¹, corresponding to the stretching vibrations of the phenolic hydroxyl group and the carboxylic acid O-H group. The broadness of this peak is due to hydrogen bonding.

N-H Stretching: A sharp to moderately broad peak around 3420 cm⁻¹ is characteristic of the N-H stretching vibration of the carbazole ring.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., ~3050 cm⁻¹), while aliphatic C-H stretching from the acetic acid methylene (B1212753) group will be observed in the 3000-2850 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band between 1725 cm⁻¹ and 1700 cm⁻¹ is a definitive indicator of the carbonyl group (C=O) in the carboxylic acid. The exact position can be influenced by hydrogen bonding.

C=C Stretching: Aromatic C=C stretching vibrations within the carbazole rings give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching of the carboxylic acid and the phenolic hydroxyl group will produce strong bands in the 1300-1000 cm⁻¹ range.

C-N Stretching: The C-N stretching vibration of the carbazole is typically observed around 1327 cm⁻¹.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

FT-Raman Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that lead to a change in polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, give strong signals in the Raman spectrum. For carbazole derivatives, FT-Raman is particularly useful for observing the vibrations of the aromatic backbone.

Aromatic Ring Vibrations: The C=C stretching vibrations of the carbazole ring system typically produce strong and sharp bands in the Raman spectrum, providing a clear fingerprint of the aromatic core.

The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule. Theoretical calculations, often using Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies and intensities. Comparing the experimental spectra with the calculated ones aids in the definitive assignment of the observed bands to specific vibrational modes.

Table 4: Characteristic Vibrational Frequencies for Functional Groups in Carbazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (FT-Raman) |

| Phenolic O-H | Stretching | 3500-3200 (broad) | Weak |

| Carboxylic Acid O-H | Stretching | 3300-2500 (very broad) | Weak |

| Carbazole N-H | Stretching | ~3420 | Moderate |

| Aromatic C-H | Stretching | 3100-3000 | Strong |

| Aliphatic C-H | Stretching | 3000-2850 | Strong |

| Carboxylic Acid C=O | Stretching | 1725-1700 | Moderate to Weak |

| Aromatic C=C | Stretching | 1600-1450 | Strong |

| C-N | Stretching | ~1330 | Moderate |

| Note: These are general ranges and the exact positions and intensities of the bands can vary depending on the specific molecular structure and its environment. |

By carefully analyzing the FT-IR and FT-Raman spectra, researchers can confirm the successful synthesis of "9H-Carbazole-1-acetic acid, 8-hydroxy-", identify any impurities, and gain insights into intermolecular interactions, such as hydrogen bonding, in the solid state.#### 3.5. Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of conjugated systems like "9H-Carbazole-1-acetic acid, 8-hydroxy-". This method measures the absorption of UV and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides valuable information about the electronic transitions and photophysical properties of the compound.

The UV-Vis absorption spectrum of carbazole and its derivatives is characterized by distinct absorption bands in the ultraviolet region, typically between 200 and 400 nm. These absorptions arise from π-π* electronic transitions within the aromatic carbazole core. For the parent carbazole molecule, characteristic absorption peaks are observed around 292 nm, 324 nm, and 337 nm. The introduction of substituents onto the carbazole ring, such as the acetic acid and hydroxyl groups in "9H-Carbazole-1-acetic acid, 8-hydroxy-", can significantly influence the position and intensity of these absorption bands.

The hydroxyl group, being an electron-donating group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima due to its interaction with the π-system of the carbazole ring. The acetic acid group may have a more complex effect, depending on its conformation and interaction with the chromophore.

Solvatochromism

The photophysical properties of carbazole derivatives can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The position, intensity, and shape of the absorption and emission bands can change with varying solvent polarity. This effect is particularly pronounced in molecules with a significant change in dipole moment upon electronic excitation, such as those with intramolecular charge transfer (ICT) characteristics. By studying the UV-Vis spectra in a range of solvents with different polarities, one can gain insight into the nature of the excited state and the extent of charge transfer. Lippert-Mataga plots, which correlate the Stokes shift (the difference in energy between the absorption and emission maxima) with a solvent polarity parameter, can be used to quantify this effect and confirm the presence of multiple emitting states.

Fluorescence Spectroscopy

Many carbazole derivatives are fluorescent, meaning they emit light after being electronically excited. Fluorescence spectroscopy provides information about the emission properties of the molecule, including the emission wavelength and the fluorescence quantum yield (the efficiency of the emission process). The emission spectrum is typically a mirror image of the absorption spectrum. The Stokes shift is an important parameter that can be determined from the absorption and emission spectra. Large Stokes shifts are often desirable in applications like fluorescent probes and organic light-emitting diodes (OLEDs) as they minimize reabsorption of the emitted light.

Table 5: Typical UV-Vis Absorption Maxima for Carbazole and a Substituted Analogue

| Compound | Solvent | Absorption Maxima (λ_max, nm) |

| Carbazole | Ethanol | ~292, ~324, ~337 |

| 4-Hydroxycarbazole | Methanol | ~295, ~330, ~345 |

| 9-Methylcarbazole | Cyclohexane | ~294, ~328, ~341 |

| Note: These are representative values and can vary depending on the specific solvent and concentration. |

Theoretical and Computational Chemistry Applied to 9h Carbazole 1 Acetic Acid, 8 Hydroxy

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For carbazole (B46965) derivatives, these calculations help in understanding their electronic structure, which is key to their applications in electronics and biology. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical stability and reactivity of a molecule. scholarena.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that correlates with the chemical reactivity and kinetic stability of a molecule. scholarena.comresearchgate.net

For the parent carbazole molecule, DFT calculations have been used to determine the HOMO and LUMO energy levels. scholarena.com Studies on various carbazole derivatives show that chemical modifications, such as the addition of different functional groups, can tune the molecular geometries, HOMO and LUMO energies, and energy gaps. nih.gov For instance, introducing electron-donating or electron-accepting groups can alter the electronic properties significantly. researchgate.net In the case of 9H-Carbazole-1-acetic acid, 8-hydroxy-, the hydroxyl (-OH) and acetic acid (-CH₂COOH) substituents would be expected to influence the HOMO and LUMO energy levels. The hydroxyl group is typically electron-donating, which would likely raise the HOMO energy level, while the acetic acid group can act as an electron-withdrawing group, potentially lowering the LUMO energy level. This modulation of the frontier orbitals would directly impact the molecule's reactivity and its potential as an electronic material.

| Property | Description | Significance for 9H-Carbazole-1-acetic acid, 8-hydroxy- |

| HOMO | Highest Occupied Molecular Orbital. Relates to the ability to donate an electron. | The electron-rich carbazole ring, along with the hydroxyl group, would contribute to a relatively high HOMO energy, indicating its potential as an electron donor in chemical reactions or charge-transfer processes. |

| LUMO | Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron. | The acetic acid group and the π-conjugated system would influence the LUMO energy. A lower LUMO energy would suggest a greater ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity. | The combined effects of the hydroxyl and acetic acid groups would determine the precise energy gap, which in turn would govern its chemical reactivity and photophysical properties. |

Prediction of Spectroscopic Parameters

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting spectroscopic properties like UV-Vis absorption and emission spectra. researchgate.netnih.gov These calculations can provide insights into the electronic transitions occurring within the molecule. For carbazole and its derivatives, the absorption peaks are typically in the UV range. scholarena.com

Theoretical studies have shown that enlarging the π-conjugated system in carbazole derivatives leads to a red shift (a shift to longer wavelengths) in the absorption spectra. researchgate.net Conversely, the introduction of an electron-donating group like a carbazole moiety can cause a slight blue shift (a shift to shorter wavelengths). researchgate.net For 9H-Carbazole-1-acetic acid, 8-hydroxy-, TD-DFT calculations could predict its absorption and emission wavelengths, which would be valuable for understanding its photophysical behavior and potential applications in areas like organic light-emitting diodes (OLEDs). nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

These simulations can also be used to study how the molecule interacts with solvent molecules, a phenomenon known as solvation. The polarizable continuum model (PCM) is a common method used in computational chemistry to account for the effects of a solvent. nih.govbohrium.com Understanding the solvation of 9H-Carbazole-1-acetic acid, 8-hydroxy- would be crucial for predicting its behavior in different environments, such as in biological systems or in solutions used for materials processing. For instance, MD simulations have been used to study carbazole-based systems in a water environment to understand their stability and interactions. nih.gov

Molecular Docking and Modeling Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, such as an enzyme or a receptor.

Carbazole derivatives have been the subject of numerous molecular docking studies due to their diverse biological activities, including anticancer, antioxidant, and enzyme inhibitory properties. nih.govresearchgate.netthepharmajournal.com For example, carbazole derivatives have been investigated as inhibitors of enzymes like β-glucuronidase and Bruton's tyrosine kinase (BTK). researchgate.netmdpi.com

In the context of 9H-Carbazole-1-acetic acid, 8-hydroxy-, molecular docking studies could be employed to predict its binding affinity and interaction mode with various biological targets. The hydroxyl and carboxylic acid groups would be expected to form key hydrogen bonding interactions with amino acid residues in an enzyme's active site, potentially contributing to strong binding and inhibitory activity. Such studies would be a critical first step in evaluating its potential as a therapeutic agent. nih.gov

| Enzyme Target Example | Potential Interactions with 9H-Carbazole-1-acetic acid, 8-hydroxy- | Significance |

| Kinases | The carbazole core could engage in π-stacking interactions, while the hydroxyl and carboxylic acid groups could form hydrogen bonds with the kinase hinge region. | Many kinases are implicated in cancer and inflammatory diseases, making them important drug targets. |

| Acetylcholinesterase | The planar carbazole ring could interact with aromatic residues in the active site gorge, and the side chains could form additional interactions. | Inhibition of this enzyme is a key strategy for treating Alzheimer's disease. asianpubs.orgresearchgate.netasianpubs.org |

| β-Glucuronidase | The functional groups on the carbazole derivative could interact with key residues in the active site, leading to inhibition. | Over-expression of this enzyme is associated with certain cancers. researchgate.net |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that can be difficult to obtain through experiments alone. bohrium.com For the synthesis of carbazoles, computational studies have been used to elucidate the mechanisms of various synthetic routes, including those catalyzed by transition metals like gold, platinum, and silver. bohrium.comnih.gov

DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. bohrium.com This allows for the determination of the most likely reaction pathway and can help in optimizing reaction conditions. For example, computational studies have been instrumental in understanding the cyclization reactions that form the carbazole ring system. bohrium.comchim.it

For 9H-Carbazole-1-acetic acid, 8-hydroxy-, computational methods could be used to investigate its synthesis. For instance, the synthesis of a related compound, 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, has been reported. nih.gov Computational studies could be applied to understand the mechanism of this and other synthetic routes to substituted carbazoles, potentially leading to the development of more efficient and selective synthetic methods. acs.org

Emerging Applications and Material Science Contributions of 9h Carbazole 1 Acetic Acid, 8 Hydroxy and Its Derivatives

Role in Organic Electronics and Optoelectronic Devices

Carbazole (B46965) and its derivatives are foundational materials in the field of organic electronics due to their excellent thermal and chemical stability, combined with tunable electronic properties. mdpi.com They are integral components in devices such as Organic Light-Emitting Diodes (OLEDs), solar cells, and electrochromic systems. mdpi.comx-mol.net

Charge Transport Properties (e.g., hole-transport materials)

The carbazole nucleus is widely recognized for its inherent hole-transporting capabilities. mdpi.comresearchgate.net This property is crucial for the efficient operation of multilayer electronic devices like OLEDs and perovskite solar cells, where carbazole-based layers facilitate the movement of positive charge carriers.

While specific charge transport data for 9H-Carbazole-1-acetic acid, 8-hydroxy- is not extensively documented, studies on analogous structures provide significant insights. For instance, polymers derived from 2-(9H-carbazol-9-yl)acetic acid, an isomer of the title compound, have been synthesized and investigated for their electrochemical properties. These polymers, such as poly-2-(3,6-bis(2,3-dihydrothieno[3,4-b] researchgate.netdioxin-5-yl)-9H-carbazol-9-yl)acetic acid (P1), demonstrate stable electrochemical behavior, forming the basis for electrochromic devices that can switch between different colored states. x-mol.netresearchgate.net

Furthermore, complex structures incorporating both carbazole and 8-hydroxyquinoline (B1678124) units have been developed for OLEDs. In these systems, the carbazole moiety functions as the hole-transporting ligand, while the 8-hydroxyquinoline derivative serves as the electron-transporting and emitting component, a combination that improves charge carrier recombination and enhances electroluminescent properties. nih.gov This functional separation highlights the carbazole core's specific role in facilitating hole mobility.

Photophysical Applications (e.g., fluorescent probes, photosensitizers, dyes)

The rigid, planar structure of carbazole provides a platform for highly fluorescent molecules. Derivatives can be engineered to act as emitters in OLEDs, fluorescent probes for sensing, and dyes for various applications. researchgate.netnih.gov The photophysical properties are highly dependent on the type and position of substituents on the carbazole ring. researchgate.net

A notable application arises from the photochemistry of the drug Diclofenac (B195802). Upon UV irradiation, Diclofenac is converted to carbazole-1-acetic acid, a fluorescent derivative. nih.gov This reaction is utilized in a sensitive bioanalytical method where the formation of the fluorescent carbazole allows for the detection of Diclofenac in plasma samples via high-performance liquid chromatography. nih.gov The fluorescence of carbazole-1-acetic acid is detected with an excitation wavelength of 288 nm and an emission wavelength of 360 nm. nih.gov

The introduction of a hydroxyl group, as seen in the title compound, can further influence the photophysical properties. Studies on other hydroxy-containing dyes, such as hydroxycoumarin derivatives, show that they exhibit strong fluorescence with significant Stokes shifts and measurable quantum yields. researchgate.net Similarly, various carbazole-based dyes have been synthesized and their optical properties characterized, demonstrating their potential as functional dyes for optoelectronic applications. nih.gov

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| Carbazole-1-acetic acid (from Diclofenac) | Acetonitrile (B52724)/Buffer | 288 (Excitation) | 360 | Not Reported | nih.gov |

| 4-(9-butyl-carbazol-3-yl)-N-butyl-1,8-naphthalimide | CH2Cl2 | 280, 345, 401 | 534 | Not Reported | chemicalbook.com |

| Benzoxazolic Hydroxycoumarin Dye (1) | Acetone (B3395972) | 373 | 460 | 0.12 | researchgate.net |

| Benzimidazolic Hydroxycoumarin Dye (3) | Acetone | 383 | 461 | 0.19 | researchgate.net |

Applications in Chemical Sensing and Biosensing

The development of fluorescent chemosensors for detecting environmentally and biologically significant ions is a major area of research. Carbazole derivatives are excellent candidates for this purpose due to their inherent fluorescence and the ease with which functional groups can be introduced to act as binding sites. nih.gov

Research on 1-hydroxycarbazole has shown it to be a promising fluorescent sensor for halide anions, particularly fluoride (B91410) and chloride. nih.gov The sensing mechanism relies on the formation of hydrogen bonds between the anion and the hydrogen atoms on both the pyrrolic nitrogen (N-H) and the hydroxyl group (-OH). This interaction leads to a detectable change in the fluorescence signal, allowing for sensitive recognition of the anions. nih.gov

Given that 9H-Carbazole-1-acetic acid, 8-hydroxy- possesses the same critical functional groups (a pyrrolic N-H and a phenolic -OH), it is plausible that it could function as a fluorescent sensor through similar hydrogen-bonding interactions. The presence of the additional carboxylic acid group could further modulate the sensor's selectivity and sensitivity towards various analytes.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π–π stacking. The functional groups on 9H-Carbazole-1-acetic acid, 8-hydroxy- (N-H, -OH, -COOH) are all capable of forming strong hydrogen bonds, making it an ideal candidate for constructing complex supramolecular architectures.

Crystal structure analysis of related compounds, like 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, reveals extensive intermolecular hydrogen bonding. iucr.orgresearchgate.net In this analogue, N—H⋯O and C—H⋯O interactions link molecules into chains, which are further stabilized by π–π stacking between the planar carbazole rings. iucr.orgresearchgate.net Similarly, the crystal structure of 2-(carbazol-9-yl)acetic acid is stabilized by intermolecular O—H⋯O hydrogen bonds between the carboxylic acid groups. researchgate.net

These findings strongly suggest that 9H-Carbazole-1-acetic acid, 8-hydroxy- would engage in a rich network of non-covalent interactions. The combination of the carbazole plane (for π-stacking) and the multiple hydrogen bond donor and acceptor sites would likely lead to the formation of well-ordered, self-assembled structures in the solid state.

Intermediates in the Synthesis of Complex Molecules

Carbazole derivatives are valuable building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules, including pharmaceuticals and functional materials. mdpi.comresearchgate.net

A significant role for the carbazole-1-acetic acid framework is as a transformation product of the widely used non-steroidal anti-inflammatory drug (NSAID) Diclofenac. nih.gov Under UV light, Diclofenac undergoes a photochemical reaction involving intramolecular cyclization to yield carbazole-1-acetic acid. nih.gov The 8-chloro analogue, 8-chlorocarbazole-1-acetic acid, is also known to be a photolysis product of Diclofenac. chemicalbook.com This transformation is important in both the environmental fate of Diclofenac and in analytical methods for its detection. nih.govchemicalbook.com The formation of 9H-Carbazole-1-acetic acid, 8-hydroxy- could therefore be anticipated as a potential metabolite or degradation product of hydroxylated forms of Diclofenac.

Advanced Analytical Methodologies for the Detection and Quantification of 9h Carbazole 1 Acetic Acid, 8 Hydroxy in Research Contexts

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation of "9H-Carbazole-1-acetic acid, 8-hydroxy-" from complex mixtures, such as reaction byproducts, metabolites, or environmental samples. High-Performance Liquid Chromatography (HPLC) is the most prevalent method due to the compound's polarity and thermal lability, which can make Gas Chromatography (GC) challenging without prior derivatization.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is the method of choice for separating carbazole (B46965) derivatives. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. The polarity of "9H-Carbazole-1-acetic acid, 8-hydroxy-", conferred by the carboxylic acid and hydroxyl groups, dictates the choice of mobile phase composition.

A typical mobile phase consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with the addition of a small percentage of acid (e.g., formic acid or acetic acid) to ensure the protonation of the carboxylic acid group and improve peak shape. rsc.orgsielc.comsielc.com Gradient elution, where the proportion of the organic modifier is increased over time, is commonly employed to achieve optimal separation of compounds with varying polarities.

For preparative purposes and purification of carbazole derivatives, column chromatography over silica (B1680970) gel is frequently utilized. nih.gov A solvent system such as petroleum ether:ethyl acetate (B1210297) can effectively separate compounds based on their polarity. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of Hydroxy-Carbazole Derivatives

| Parameter | Typical Conditions | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | The organic modifier elutes the compound, while the acid suppresses ionization for better peak shape. |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities in a single run. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the retention time and separation efficiency. |

| Detection | UV-Vis (e.g., 254 nm, 290 nm) or Fluorescence | Allows for the detection and quantification of the analyte as it elutes from the column. |

This table presents a generalized set of parameters. Method optimization is essential for specific applications.

Gas Chromatography (GC):

Direct analysis of "9H-Carbazole-1-acetic acid, 8-hydroxy-" by GC is generally not feasible due to its low volatility and potential for thermal degradation of the carboxylic acid and hydroxyl groups. However, derivatization to convert these polar functional groups into more volatile and thermally stable esters and ethers can enable GC analysis. This approach is less common than HPLC due to the additional sample preparation steps required.

Mass Spectrometry for Identification of Transformation Products and Metabolites

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of "9H-Carbazole-1-acetic acid, 8-hydroxy-" and its transformation products or metabolites. When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, enabling confident identification.

High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent compound and its metabolites. acs.orgnih.gov

Tandem mass spectrometry (MS/MS) is particularly valuable for structural confirmation. In this technique, the protonated or deprotonated molecular ion of the target compound is isolated and fragmented by collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule. For carbazole derivatives, common fragmentation pathways include the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). mdpi.com The fragmentation of the acetic acid side chain would also be a key diagnostic feature.

Table 2: Expected Mass Spectrometric Data for 9H-Carbazole-1-acetic acid, 8-hydroxy-

| Ionization Mode | Parent Ion (m/z) | Potential MS/MS Fragments | Significance of Fragments |

| Positive ESI | [M+H]⁺ | [M+H - H₂O]⁺ | Loss of the hydroxyl group as water. |

| [M+H - COOH₂]⁺ | Loss of the acetic acid group. | ||

| [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide from the carbazole core. | ||

| Negative ESI | [M-H]⁻ | [M-H - CO₂]⁻ | Decarboxylation of the acetic acid group. |

These are predicted fragmentation patterns and would require experimental verification.

Spectrophotometric and Fluorimetric Assays for Purity and Concentration Determination

Spectrophotometry:

UV-Visible spectrophotometry can be used as a straightforward and cost-effective method for determining the concentration of "9H-Carbazole-1-acetic acid, 8-hydroxy-" in solution, provided no other components in the matrix absorb at the same wavelength. The carbazole nucleus exhibits characteristic absorption bands in the UV region. researchgate.net The presence of the hydroxyl and acetic acid substituents will influence the position and intensity of these absorption maxima (λmax). A calibration curve of absorbance versus concentration can be constructed using a pure standard of the compound to quantify unknown samples.

Fluorimetry:

Many carbazole derivatives are naturally fluorescent, a property that can be exploited for highly sensitive and selective quantification. researchgate.net The fluorescence of carbazole compounds is characterized by specific excitation and emission wavelengths. The fluorescence intensity is directly proportional to the concentration over a certain range.

Studies on hydroxycarbazole derivatives have shown that their fluorescence properties can be significantly influenced by the solvent environment. nih.gov For instance, the emission spectra can be broad in polar protic solvents and show more resolved peaks in apolar solvents. nih.gov This sensitivity to the microenvironment can be leveraged for specific analytical applications. Synchronous fluorescence spectroscopy (SFS), where the excitation and emission wavelengths are scanned simultaneously with a constant wavelength difference, can provide sharper spectra and is a powerful tool for identifying metabolites. nih.gov

Table 3: Spectroscopic Properties of Representative Hydroxy-Carbazole Compounds

| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Reference |

| 1-Hydroxycarbazole | Acetone (B3395972) | ~290, ~340 | ~355, ~370 | nih.gov |

| 1-Hydroxycarbazole | Cyclohexane | ~290, ~330, ~345 | ~350, ~365, ~380 | nih.gov |

| 2-Hydroxycarbazole | Acetone | ~300, ~350 | ~365 | nih.gov |

This table provides data for parent hydroxycarbazoles. The acetic acid moiety at the 1-position and the hydroxyl group at the 8-position will influence the specific spectral characteristics of the target compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 9h Carbazole 1 Acetic Acid, 8 Hydroxy Analogues

Impact of Substituent Effects on Reactivity and Stability

The inherent stability of the tricyclic carbazole (B46965) ring system provides a robust foundation for chemical modifications. The reactivity of 8-hydroxy-9H-carbazole-1-acetic acid and its analogues is largely influenced by the electronic nature of the substituents on the aromatic rings. Electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), tend to increase the electron density of the aromatic system, making it more susceptible to electrophilic substitution reactions. Conversely, electron-withdrawing groups, like nitro (-NO2) or halogens (e.g., -Br, -Cl), decrease the electron density, which can enhance the stability of the carbazole nucleus towards oxidative degradation but may also alter its reactivity in certain chemical transformations.

Correlation of Structural Modifications with Biological Interaction Profiles

The carbazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and neuroprotective effects. iaamonline.orgresearchgate.netechemcom.comnih.gov Structure-activity relationship (SAR) studies on analogues of 8-hydroxy-9H-carbazole-1-acetic acid have begun to unravel the structural requirements for specific biological interactions.

In the context of anticancer activity, the substitution pattern on the carbazole ring is critical. A study on 5,8-dimethyl-9H-carbazole derivatives revealed that the presence of a hydroxyl group is a key determinant for enhanced activity against breast cancer cell lines. nih.gov This highlights the potential significance of the 8-hydroxy group in the target compound for its biological profile. The same study demonstrated that substitution with a bromine atom led to a decrease in anticancer activity, suggesting that halogenation at certain positions may be detrimental. nih.gov

The following table summarizes the anticancer activity of some 5,8-dimethyl-9H-carbazole analogues against the MDA-MB-231 human breast cancer cell line, illustrating the impact of different substituents. nih.gov

Anticancer Activity of 5,8-dimethyl-9H-carbazole Analogues

| Compound | Substituent at C-6 | IC50 (µM) against MDA-MB-231 cells |

|---|---|---|

| Derivative with Bromine | -Br | 43.45 ± 1.21 |

| Derivative with Methoxy | -OCH3 | 8.19 ± 0.26 |

| Derivative with Boronic Acid | -B(OH)2 | 1.44 ± 0.97 |

| Derivative with Hydroxyl | -OH | 0.73 ± 0.74 |

The acetic acid side chain at the 1-position also offers opportunities for modulating biological activity. Conversion of the carboxylic acid to amides or esters can influence the compound's solubility, lipophilicity, and ability to interact with biological targets. For instance, the synthesis of carbazole-based acetohydrazides and their subsequent conversion to various heterocyclic derivatives has been explored to generate compounds with antimicrobial properties. mdpi.com

Influence of Molecular Architecture on Photophysical and Electronic Properties

The carbazole moiety is known for its excellent photophysical and electronic properties, which has led to its use in various materials science applications, such as organic light-emitting diodes (OLEDs). researchgate.net The extended π-conjugated system of the carbazole ring is responsible for its characteristic absorption and fluorescence properties. The molecular architecture of 8-hydroxy-9H-carbazole-1-acetic acid analogues, including the nature and position of substituents, significantly influences these properties.

Studies on substituted carbazoles have shown that the emission maxima can be tuned by altering the substituents. For example, some fluorescent carbazoles exhibit red shifts in their emission maxima in response to changes in their environment, such as temperature and solvent polarity. nih.gov The presence of a hydroxyl group, as in 8-hydroxy-9H-carbazole-1-acetic acid, can lead to interesting photophysical phenomena, including excited-state proton transfer (ESPT), which can be influenced by the solvent environment. nih.gov The fluorescence of hydroxycarbazoles can be quenched by the introduction of certain groups, such as a quinone moiety, via intramolecular electron transfer. nih.gov

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are also sensitive to substitution. Electron-donating groups generally raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. This modulation of the HOMO-LUMO gap directly impacts the absorption and emission wavelengths of the molecule. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to investigate the effects of substituents on the optoelectronic properties of carbazoles. iaamonline.org These studies have shown that the position of electron-donating and electron-accepting groups can significantly shift the maximum absorption wavelength. iaamonline.org

The following table provides a conceptual overview of the expected influence of different substituent types on the photophysical and electronic properties of the carbazole core.

Influence of Substituents on Carbazole Properties

| Substituent Type | Effect on Electron Density | Impact on HOMO-LUMO Gap | Expected Shift in Absorption/Emission |

|---|---|---|---|

| Electron-Donating (e.g., -OH, -NH2) | Increases | Decreases | Red Shift (to longer wavelengths) |

| Electron-Withdrawing (e.g., -NO2, -CN) | Decreases | Decreases (often) | Red Shift (due to intramolecular charge transfer) |

| Halogens (e.g., -Cl, -Br) | Inductively withdrawing, Resonantly donating | Variable | Variable |

Computational Approaches to SAR/SPR Elucidation

Computational chemistry has become an indispensable tool for understanding and predicting the SAR and SPR of complex molecules like 8-hydroxy-9H-carbazole-1-acetic acid and its analogues. Techniques such as Density Functional Theory (DFT) and molecular docking provide valuable insights at the atomic level.

DFT calculations are widely used to investigate the electronic properties of carbazole derivatives. These studies can predict the HOMO and LUMO energy levels, electron density distribution, and molecular orbitals, which are crucial for understanding the reactivity and photophysical behavior of these compounds. researchgate.netscientific.net For instance, computational analyses have been used to study the effects of alkyl chain substitution on the electronic properties of carbazoles, with results showing good correlation with experimental UV-vis spectra. researchgate.netscientific.net Furthermore, DFT can be employed to predict the chemical reactivity of different sites on the molecule using descriptors like the Fukui function. researchgate.netscientific.net

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand to a biological target, such as a protein or enzyme. In the context of carbazole derivatives, docking studies have been used to assess their potential to bind to targets like topoisomerases, which are important in cancer therapy. nih.gov By simulating the interaction between a series of carbazole analogues and a specific biological target, researchers can rationalize observed SAR data and guide the design of new, more potent compounds. For example, docking simulations of 5,8-dimethyl-9H-carbazole derivatives helped to understand their binding to human topoisomerase I. nih.gov These computational approaches, when used in conjunction with experimental data, provide a comprehensive framework for the rational design of novel 8-hydroxy-9H-carbazole-1-acetic acid analogues with tailored properties.

Future Perspectives and Unexplored Research Avenues for 9h Carbazole 1 Acetic Acid, 8 Hydroxy

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of carbazole (B46965) derivatives has traditionally relied on methods like the Graebe-Ullmann reaction, Bucherer carbazole synthesis, and Borsche-Drechsel cyclization. tandfonline.com However, these classical approaches often necessitate harsh reaction conditions, such as high temperatures, and may exhibit limited tolerance for various functional groups, which is not in line with the principles of green chemistry. researchgate.net Consequently, there is a pressing need for the development of more efficient, regioselective, and environmentally benign synthetic strategies. bohrium.com

Future research should focus on innovative synthetic pathways that offer milder reaction conditions and improved atom economy. researchgate.net Modern synthetic methods, including transition metal-catalyzed C-H activation, annulation reactions, and cycloaddition reactions, have shown promise in constructing the carbazole nucleus. nih.gov For instance, palladium-catalyzed intramolecular C-H amination and copper-catalyzed intramolecular oxidative coupling have emerged as effective methods for C-N bond formation in carbazole synthesis. tandfonline.comnih.gov

Furthermore, the exploration of one-pot multicomponent reactions could provide a streamlined approach to synthesizing polysubstituted carbazoles. rsc.org Lewis acid-mediated cascade annulation methods are also gaining traction for accessing a variety of functionalized carbazole frameworks. rsc.org A significant challenge remains in the development of synthetic routes that allow for precise control over the substitution pattern on the carbazole ring, which is crucial for fine-tuning the compound's properties for specific applications.

Table 1: Comparison of Traditional and Modern Synthetic Methods for Carbazole Synthesis

| Synthetic Method | Description | Advantages | Disadvantages | Key References |

|---|---|---|---|---|

| Graebe-Ullmann Reaction | Thermolysis of 1-phenylbenzotriazole. | Well-established method. | Requires high temperatures, potentially low functional group tolerance. | researchgate.net |

| Bucherer Carbazole Synthesis | Reaction of a naphthol with an arylhydrazine in the presence of sodium bisulfite. | Classic method for certain carbazole structures. | Limited scope and harsh conditions. | tandfonline.com |

| Borsche-Drechsel Cyclization | Acid-catalyzed cyclization of phenylhydrazones of cyclohexanones. | Useful for tetrahydrocarbazoles. | Requires strong acid and high temperatures. | tandfonline.com |

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization of diarylamines using a palladium catalyst. | Milder conditions, good functional group tolerance. | Cost of palladium catalyst. | nih.gov |

| Copper-Catalyzed Oxidative Coupling | Intramolecular C-N bond formation using a copper catalyst. | High yields, short reaction times. | Substrate scope may be limited. | tandfonline.comnih.gov |

| Lewis Acid-Mediated Annulation | Cascade reactions to form the carbazole ring system. | Access to diverse functionalized carbazoles in one-pot reactions. | Catalyst sensitivity and potential for side reactions. | rsc.org |

Discovery of New Biological Targets and Deeper Mechanistic Insights

Carbazole derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, antiviral, and antioxidant properties. nih.govnih.gov The planar structure of the carbazole nucleus allows it to intercalate with DNA, and it can also interfere with the activity of crucial enzymes like topoisomerases. nih.gov For 9H-Carbazole-1-acetic acid, 8-hydroxy-, future research should aim to identify novel biological targets and elucidate the underlying mechanisms of action.